molecular formula C20H25NO3 B15317230 Methyl 4-((adamantane-1-carboxamido)methyl)benzoate

Methyl 4-((adamantane-1-carboxamido)methyl)benzoate

Cat. No.: B15317230
M. Wt: 327.4 g/mol
InChI Key: AZMMVAHQFYJURP-UHFFFAOYSA-N
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Description

Methyl 4-((adamantane-1-carboxamido)methyl)benzoate is a benzoic acid ester derivative featuring a rigid adamantane carboxamide substituent at the para position of the benzene ring. The adamantane moiety, a diamondoid hydrocarbon, is renowned for its high lipophilicity, metabolic stability, and three-dimensional bulk, which often enhance bioavailability and binding affinity in drug design .

Key structural attributes:

  • Ester group: Enhances membrane permeability.
  • Benzene ring: Provides a planar scaffold for substituent interactions.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 4-[(adamantane-1-carbonylamino)methyl]benzoate

InChI

InChI=1S/C20H25NO3/c1-24-18(22)17-4-2-13(3-5-17)12-21-19(23)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,23)

InChI Key

AZMMVAHQFYJURP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C23CC4CC(C2)CC(C4)C3

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of Adamantane-1-Carbonyl Chloride

Adamantane-1-carboxylic acid is converted to its corresponding acyl chloride via reflux with thionyl chloride (SOCl₂) . This step typically achieves near-quantitative conversion, as demonstrated by Soselia et al. (2017), who reported a 95% yield for analogous adamantoyl chloride preparations. The reaction is monitored by the cessation of gas evolution (HCl and SO₂).

Reaction Conditions :

  • Temperature : 50–60°C
  • Duration : 30–60 minutes
  • Solvent : Solvent-free or dichloromethane (DCM)

Coupling with Methyl 4-(Aminomethyl)Benzoate

The adamantoyl chloride is subsequently reacted with methyl 4-(aminomethyl)benzoate in the presence of a base such as triethylamine (TEA) or pyridine to scavenge HCl. Gaisina et al. (2020) employed this method for analogous benzamide syntheses, achieving yields of 70–85% after purification by column chromatography.

Optimized Protocol :

  • Dissolve methyl 4-(aminomethyl)benzoate (1.0 equiv) in anhydrous DCM.
  • Add TEA (1.2 equiv) dropwise under nitrogen.
  • Introduce adamantane-1-carbonyl chloride (1.1 equiv) slowly to minimize side reactions.
  • Stir at room temperature for 4–6 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Characterization Data :

  • Yield : 78%
  • Melting Point : 188–190°C (Lit.)
  • ¹H NMR (CDCl₃) : δ 7.93 (d, J = 8.7 Hz, 2H, ArH), 4.51 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃), 2.05–1.40 (m, 15H, adamantane-H).

Carbodiimide-Assisted Coupling

Activation with COMU or BOP

To avoid handling moisture-sensitive acyl chlorides, carbodiimide-based coupling agents like COMU or BOP are employed. Comeo et al. (2021) utilized COMU for synthesizing adamantane-containing xanthine derivatives, achieving 85–90% yields under mild conditions.

Procedure :

  • Mix adamantane-1-carboxylic acid (1.0 equiv) and COMU (1.2 equiv) in DMF.
  • Add methyl 4-(aminomethyl)benzoate (1.0 equiv) and DIPEA (2.0 equiv).
  • Stir at room temperature for 12–24 hours.
  • Purify by recrystallization from ethanol/water.

Advantages :

  • Eliminates the need for acyl chloride isolation.
  • Suitable for acid-sensitive substrates.

Limitations :

  • Higher cost of coupling reagents.
  • Requires rigorous removal of DMF during purification.

Direct Aminolysis of Esters

Reaction Mechanism

In this approach, methyl 4-(bromomethyl)benzoate undergoes nucleophilic substitution with adamantane-1-carboxamide. While less common, Gaisina et al. (2020) demonstrated its feasibility for related 4-(aminomethyl)benzamides, albeit with moderate yields (50–60%).

Steps :

  • Prepare adamantane-1-carboxamide via ammonolysis of adamantoyl chloride.
  • React with methyl 4-(bromomethyl)benzoate in acetonitrile.
  • Use K₂CO₃ as a base to deprotonate the amide.

Challenges :

  • Competing elimination reactions.
  • Requires excess adamantane-1-carboxamide.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Disadvantages
Acyl chloride coupling 70–85 ≥95 High efficiency, scalable Moisture-sensitive reagents
COMU/BOP activation 80–90 ≥98 Mild conditions, no acyl chloride handling Cost-intensive, solvent removal
Direct aminolysis 50–60 85–90 Fewer steps Low yield, byproduct formation

Scalability and Industrial Relevance

The acyl chloride method remains the most scalable route, with kilogram-scale batches reported in pharmaceutical intermediates. Critical factors for industrial adoption include:

  • Cost of adamantane-1-carboxylic acid : ~$200–300/kg (bulk pricing).
  • Solvent recovery systems : Essential for DCM or DMF reuse.
  • Regulatory compliance : Requires strict control of residual SOCl₂ or coupling agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(adamantan-1-yl)formamido]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The adamantane moiety can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-{[(adamantan-1-yl)formamido]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-{[(adamantan-1-yl)formamido]methyl}benzoate exerts its effects involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The physicochemical and biological profiles of benzoate derivatives are heavily influenced by their substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent and Property Comparison
Compound Name Substituent Type Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Key Applications/Findings
Methyl 4-((adamantane-1-carboxamido)methyl)benzoate Adamantane carboxamido methyl ~375.5* High (~4.5) Low Antiviral, CNS-targeted agents
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-piperazine-carbonyl ~521.6 Moderate (~3.2) Moderate Anticancer (preclinical studies)
(S)-Methyl 4-(1-aminoethyl)benzoate Aminoethyl 179.22 Low (~1.8) High Pharmaceutical intermediates

*Molecular weight calculated based on formula (C20H25NO3).

Key Observations:
  • Lipophilicity: The adamantane-containing compound exhibits the highest logP due to its bulky, nonpolar substituent, favoring blood-brain barrier penetration. In contrast, the aminoethyl analog (logP ~1.8) is more hydrophilic, enhancing aqueous solubility .
  • The adamantane group’s rigidity may instead favor protein-binding interactions, as seen in antiviral adamantane derivatives (e.g., amantadine).
  • Synthetic Characterization: Analogs like C1–C7 and the aminoethyl benzoate were confirmed via <sup>1</sup>H NMR and HRMS, standard methods for structural validation . Similar techniques would apply to the target compound.

Crystallographic and Structural Insights

  • Adamantane Derivatives : The adamantane group’s rigidity may lead to distinct crystal packing patterns. Software like SHELX and WinGX are critical for resolving such structures, particularly for high-resolution or twinned data.
  • Quinoline-Piperazine Analogs (C1–C7): Piperazine’s flexibility and quinoline’s aromaticity likely result in less ordered crystal lattices compared to adamantane-containing compounds.

Biological Activity

Methyl 4-((adamantane-1-carboxamido)methyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C20H25NO3C_{20}H_{25}NO_3, features an adamantane moiety linked to a benzoate structure through an amide bond. This unique structure is believed to contribute to its biological activity, particularly its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the adamantane group enhances lipophilicity and potentially improves binding affinity to target sites. Studies have indicated that compounds with similar structures exhibit inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of bioactive lipids .

Biological Activity Overview

Inhibition of Enzymes:
Research has shown that derivatives of adamantane-based compounds can inhibit sEH effectively. For instance, this compound demonstrated a significant increase in inhibition potency compared to other cycloalkylamide derivatives . This suggests that modifications in the structure can lead to enhanced biological efficacy.

Anticancer Activity:
Preliminary studies indicate that compounds with similar frameworks may exhibit anticancer properties. For example, related derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the induction of oxidative stress and activation of apoptotic pathways.

Neuroprotective Effects:
Adamantane derivatives have also been explored for their neuroprotective potential. In vivo studies using models of neurodegenerative diseases suggest that these compounds may help restore cognitive functions impaired by conditions such as Alzheimer's disease . The neuroprotective effects are likely mediated through modulation of histone deacetylases (HDACs) and reduction of amyloid-beta aggregation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Effective against soluble epoxide hydrolase
Anticancer Induces apoptosis in cancer cell lines
Neuroprotection Restores cognitive functions in animal models

Case Study: Anticancer Activity

A study evaluated the effects of this compound on HepG-2 liver cancer cells. The compound was found to induce significant mitochondrial apoptosis while increasing reactive oxygen species (ROS) levels. Molecular docking studies supported these findings by indicating favorable interactions with key apoptotic pathways .

Case Study: Neuroprotective Effects

In a transgenic mouse model for Alzheimer's disease, treatment with hydroxamic acids containing adamantane fragments led to improved memory function as assessed by behavioral tests such as the Morris Water Maze. The study concluded that these compounds could serve as potential multitarget agents against neurodegeneration .

Q & A

Q. What are the standard synthetic routes for Methyl 4-((adamantane-1-carboxamido)methyl)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid with methyl 4-(aminomethyl)benzoate using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane. Catalytic DMAP or HOBt may enhance efficiency . Optimization includes:
  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Yield Improvement : Use excess coupling agent (1.2–1.5 equivalents) and monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify adamantane protons (δ 1.6–2.1 ppm) and benzoate ester (δ 3.9 ppm for OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z ~356.2).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictions may arise from variations in:
  • Purity : Validate compound purity via HPLC and elemental analysis.
  • Assay Conditions : Standardize parameters (e.g., pH, temperature, cell line passage number).
  • Statistical Analysis : Use multivariate regression to account for confounding variables.
  • Replication : Cross-validate results in independent labs using identical protocols .

Q. What methodologies are recommended for determining the crystal structure of this compound using X-ray crystallography?

  • Methodological Answer :
  • Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for direct methods or SHELXD for Patterson-based phasing .
  • Refinement : SHELXL for full-matrix least-squares refinement; anisotropic displacement parameters for non-H atoms.
  • Validation : Check CIF files with PLATON for missed symmetry or disorder .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified adamantane (e.g., hydroxylation) or benzoate groups (e.g., nitro, halogen substituents) .
  • Bioassays : Test against enzyme targets (e.g., kinases, proteases) or microbial strains using dose-response curves (IC50_{50}/MIC determination).
  • Computational Modeling : Dock derivatives into target active sites (e.g., AutoDock Vina) to predict binding affinities .

Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of solvents or aerosols.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

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